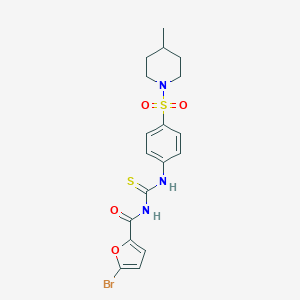
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. In
Scientific Research Applications
Novel Synthetic Opioids and Their Impact
Research has extensively covered the chemistry and pharmacology of novel synthetic opioid receptor agonists, focusing on their emergence as substances of abuse. These studies underscore the importance of preemptive research to understand the metabolism and pharmacokinetics of new substances, facilitating early detection in toxicological samples and potentially guiding the development of therapeutic compounds with opioid-like activity but improved safety profiles (Sharma et al., 2018).
Antioxidant and Anti-inflammatory Activities
The exploration of natural and synthetic compounds for their antioxidant and anti-inflammatory properties is significant in developing treatments for various diseases. For instance, Gallic acid, known for its anti-inflammatory mechanisms, mainly involves modulating pathways like MAPK and NF-κB, reducing the release of inflammatory cytokines (Bai et al., 2020). Such research is crucial for understanding how synthetic compounds might be tailored to enhance these activities for therapeutic use.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics, formulation, and safety of compounds is fundamental in their development for medical applications. Studies on compounds like N,N-diethyl-3-methylbenzamide (deet) offer insights into how synthetic chemicals are absorbed, metabolized, and eliminated in organisms, providing a basis for assessing the safety and therapeutic potential of new chemical entities (Qiu et al., 1998).
Synthesis and Classification of Indoles
Research on indole synthesis, including methods and classifications, highlights the diversity of synthetic approaches to constructing compounds with potential therapeutic applications. Such studies are relevant for designing synthetic routes to novel compounds with specific biological activities (Taber & Tirunahari, 2011).
properties
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVKCYPCZUJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

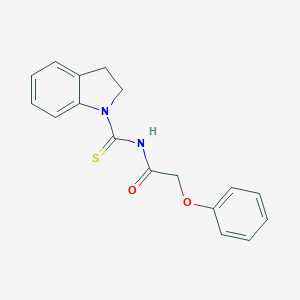
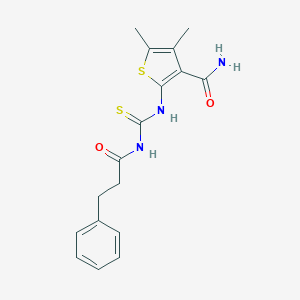
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)
![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)
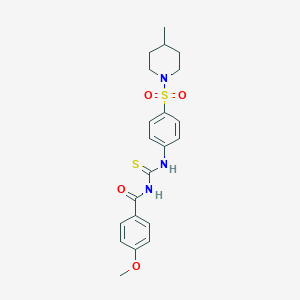

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)
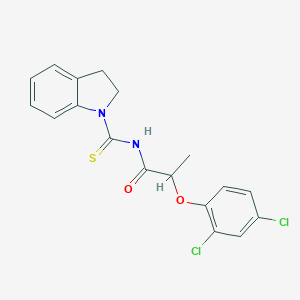
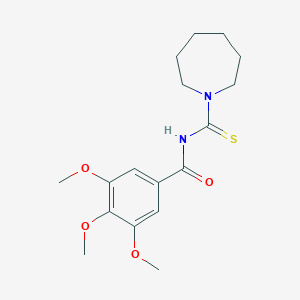
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)
